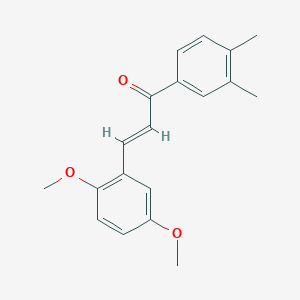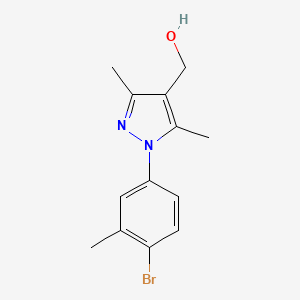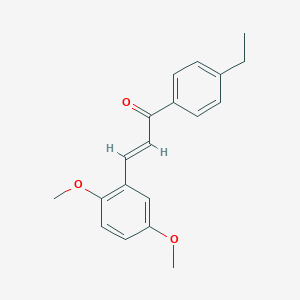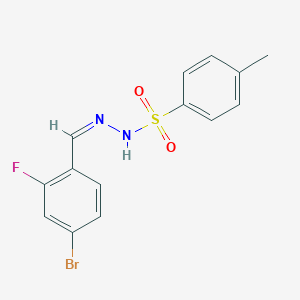
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-4-ethylphenylprop-2-en-1-one, is a phenylpropene compound that has been studied for its potential applications in the fields of organic synthesis and scientific research. This compound is a colorless liquid with a boiling point of 148-150°C, and it has a molecular weight of 252.35 g/mol. 4-tert-butyl-4-ethylphenylprop-2-en-1-one is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and scientific research.
作用機序
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of electron-pair acceptor. In addition, it has been suggested that the compound can act as a nucleophile, meaning that it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-4-ethylphenylprop-2-en-1-one are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-microbial properties. Furthermore, it has been suggested that the compound may have a role in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and handle. In addition, the compound is relatively stable and has a low toxicity. However, one of the main limitations of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.
将来の方向性
Given the potential applications of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one in the fields of organic synthesis and scientific research, there are a number of future directions for further research. These include further investigation into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and other areas. In addition, further research could be conducted into the compound’s solubility in various solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted into the compound’s potential applications in the synthesis of various heterocyclic compounds.
合成法
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one can be synthesized via a variety of methods. One of the most common methods is a two-step process involving the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium bromide in the presence of a base, followed by the addition of ethyl bromide. Another method involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium chloride, followed by the addition of ethyl bromide. Finally, the compound can also be synthesized via a three-step process involving the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium chloride, followed by the addition of ethyl bromide, and finally the addition of a reducing agent such as sodium borohydride.
科学的研究の応用
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one has been studied for its potential applications in the field of scientific research. This compound has been shown to be a useful reagent in the synthesis of various organic compounds, such as esters, amides, and ethers. In addition, it has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of drugs and other pharmaceuticals. Furthermore, this compound-4-ethylphenylprop-2-en-1-one has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-5-16-6-11-18(12-7-16)20(22)15-10-17-8-13-19(14-9-17)21(2,3)4/h6-15H,5H2,1-4H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYMDOSPOEAEX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)





![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)





